1,4-Diaminocubane dihydrochloride

Supramolecular Chemistry Host-Guest Chemistry Cucurbituril Binding

1,4-Diaminocubane dihydrochloride is a geometrically constrained diamine monomer featuring a rigid cubane backbone that enforces non-planar amine orientation. Unlike flexible aliphatic diamines (e.g., putrescine), this cage-like structure imparts superior thermal stability (>200°C exotherm), hydrolytic release properties, and steric exclusion from CB6 cavities. Supplied as the stable dihydrochloride salt for enhanced handling. Ideal for synthesizing rigid polyamides, polyurethanes with controlled degradation, and high-energy-density nitramine derivatives. Choose this unique building block to access polymer architectures and release profiles unattainable with conventional diamines.

Molecular Formula C8H12Cl2N2
Molecular Weight 207.1 g/mol
CAS No. 87830-28-2
Cat. No. B3292562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diaminocubane dihydrochloride
CAS87830-28-2
Molecular FormulaC8H12Cl2N2
Molecular Weight207.1 g/mol
Structural Identifiers
SMILESC12C3C4C1(C5C2C3(C45)N)N.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H
InChIKeyXPDHJELXCHPFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diaminocubane Dihydrochloride (CAS 87830-28-2): A Rigid Cubane Cage Diamine Salt for Polymer and Supramolecular Research


1,4-Diaminocubane dihydrochloride (CAS 87830-28-2) is the dihydrochloride salt of 1,4-diaminocubane, a highly strained, cage-like cubane derivative bearing two amino groups at opposing vertices [1]. It is primarily employed as a rigid, geometrically constrained diamine monomer in the synthesis of polyamides and polyurethanes, where its unique cubane backbone imparts distinct thermal and hydrolytic release properties [2]. The compound is a white to light yellow solid with a typical vendor specification of ≥98% purity and a molecular formula of C₈H₁₂Cl₂N₂ (MW 207.1) .

Why 1,4-Diaminocubane Dihydrochloride Cannot Be Replaced by Flexible-Chain Diamine Salts or Alternative Cubane Monomers


Substitution with common flexible diamines, such as 1,4-diaminobutane dihydrochloride (putrescine dihydrochloride), is invalid due to the fundamental geometric and conformational differences imposed by the cubane cage. Unlike the freely rotating butane chain of putrescine, the 1,4-diaminocubane framework enforces a rigid, non-planar, and topologically constrained orientation of its two amino groups [1]. This rigidity directly dictates polymer backbone stiffness, thermal degradation profiles (exothermic peak >200 °C), and supramolecular host-guest selectivity—cubane-based ligands are sterically excluded from cucurbit[6]uril (CB6) cavities that readily accommodate smaller, flexible guests [2]. Furthermore, the dihydrochloride salt form is essential for handling and solubility of the free diamine, and cannot be substituted by other cubane monomers like cubane-1,4-dicarboxylic acid, which yields fundamentally different polyamide backbone linkages and material properties [3].

Quantitative Differentiation Guide for 1,4-Diaminocubane Dihydrochloride: Head-to-Head Comparative Evidence


Supramolecular Exclusion: Cubane Cage Too Bulky for CB6 Complexation

The cubane cage of 1,4-diaminocubane dihydrochloride-derived ligands is sterically excluded from forming an inclusion complex with cucurbit[6]uril (CB6), whereas a 2,6-disubstituted spiro[3.3]heptane derivative with a smaller effective radius does form a complex [1].

Supramolecular Chemistry Host-Guest Chemistry Cucurbituril Binding

Polymer Thermal Stability: High Exothermic Peak in Cubane-Based Polyamides

Polyamides synthesized using 1,4-diaminocubane (DAC) as a monomer exhibit a highly exothermic peak above 200 °C in thermal analysis, indicative of the strain energy release from the cubane cage [1].

Polymer Chemistry Thermal Analysis High-Performance Materials

Controlled Drug Release: Sustained Hydrolytic Release of 1,4-Diaminocubane from Polyurethane Conjugates

Polyurethane drug conjugates incorporating 1,4-diaminocubane (DAC) segments exhibit prolonged duration of activity due to the slow hydrolytic release of DAC, as confirmed by UV spectroscopic monitoring at pH 8 and 37 °C [1].

Drug Delivery Polymer Therapeutics Controlled Release

Commercial Purity Benchmark: ≥98% HPLC Purity Specification

Commercially available 1,4-diaminocubane dihydrochloride is consistently supplied at ≥98% purity (HPLC), meeting or exceeding the common specification for research-grade diamine salts used in polymer synthesis .

Synthetic Chemistry Monomer Purity Quality Control

Application Scenarios for 1,4-Diaminocubane Dihydrochloride Based on Quantitative Evidence


Synthesis of Rigid-Rod Cubane Polyamides with Tailored Thermal Profiles

Employ 1,4-diaminocubane dihydrochloride as a diamine monomer in low-temperature solution polycondensations with diacyl chlorides (e.g., cubane-1,4-dicarbonyl chloride, adipoyl chloride) to yield polyamides with a rigid cubane backbone. The resulting polymers are characterized by a distinct, highly exothermic peak above 200 °C in TGA/DSC, a signature of strained cage decomposition [1].

Design of Biodegradable Polyurethane Drug Conjugates for Sustained Release

Utilize 1,4-diaminocubane dihydrochloride as a precursor to 1,4-diisocyanatocubane (DICC) for the preparation of polyetherurethanes containing hydrolytically labile linkages. The cubane-incorporated segments undergo slow hydrolysis at physiological pH (8, 37 °C), releasing 1,4-diaminocubane alongside co-conjugated therapeutic agents, thereby extending the overall duration of activity [2].

Supramolecular Probes for Cucurbituril Cavity Size Selectivity

Derivatize 1,4-diaminocubane dihydrochloride into multitopic ligands to probe the size-exclusion limits of cucurbit[n]uril (CBn) hosts. The cubane cage is too bulky to form an inclusion complex with CB6, in stark contrast to smaller spiro[3.3]heptane analogs, providing a clear yes/no differentiation tool for cavity size and guest topology studies [3].

Energetic Materials Precursor via Nitramine Derivatization

Use 1,4-diaminocubane dihydrochloride as a starting point for the synthesis of N,N′-dinitro-1,4-diaminocubane and related nitramine derivatives, which are of interest as high-energy density materials and propellant ingredients due to the combination of strained cage and nitro groups [4].

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